5-Chloro-2-methoxybenzenesulfonamide
Overview
Description
5-Chloro-2-methoxybenzenesulfonamide is a chemical compound with the molecular formula C7H8ClNO3S . It has an average mass of 221.661 Da and a monoisotopic mass of 220.991348 Da . It is also known by other names such as 5-Chlor-2-methoxybenzolsulfonamid in German, 5-Chloro-2-méthoxybenzènesulfonamide in French, and Benzenesulfonamide, 5-chloro-2-methoxy- .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The InChI code for this compound is 1S/C7H8ClNO3S/c1-12-6-3-2-5 (8)4-7 (6)13 (9,10)11/h2-4H,1H3, (H2,9,10,11) .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 152-153 degrees . It has a molecular weight of 221.66 .Scientific Research Applications
Chlorinating Reagent
5-Chloro-2-methoxybenzenesulfonamide and its derivatives have been used as chlorinating reagents in chemical synthesis. For example, N-Chloro-N-methoxybenzenesulfonamide has been prepared and used to chlorinate various organic compounds such as 1,3-diketones, β-keto esters, and aromatic amines, yielding chlorinated products in good to high yields (Pu, Li, Lu, & Yang, 2016).
Antitumor Applications
Sulfonamide derivatives, including those related to this compound, have been investigated for their antitumor activities. Compounds from sulfonamide-focused libraries have been evaluated in cell-based antitumor screens, with some showing potential as cell cycle inhibitors and progressing to clinical trials (Owa et al., 2002).
Antimicrobial and Antifungal Activity
Novel sulfonamides containing this compound scaffolds have been synthesized and evaluated for antimicrobial activities against various bacterial and fungal strains. Some of these compounds have shown significant activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as other bacterial strains (Krátký et al., 2012).
Fluorophore Development
This compound derivatives have been used in the development of fluorophores. For example, analogues of Zinquin-related fluorophores have been synthesized, showing bathochromic shifts in ultraviolet/visible spectra and forming fluorescent complexes with Zn(II) (Kimber et al., 2003).
Tubulin Polymerization Inhibition
Sulfonamide drugs, including those based on this compound, have been discovered to inhibit tubulin polymerization, a mechanism that can be exploited for potential cancer treatments (Banerjee et al., 2005).
Sensor Development
Derivatives of this compound have been used in the development of sensors. For instance, a Co2+ ion sensor based on a bis-sulfonamide derivative was fabricated, demonstrating high sensitivity and dynamic concentration ranges (Sheikh et al., 2016).
Mechanism of Action
While the specific mechanism of action for 5-Chloro-2-methoxybenzenesulfonamide is not available, sulfonamides in general are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Safety and Hazards
The safety information for 5-Chloro-2-methoxybenzenesulfonamide indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
5-chloro-2-methoxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRRWXZGKYYCCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00528072 | |
Record name | 5-Chloro-2-methoxybenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00528072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82020-51-7 | |
Record name | 5-Chloro-2-methoxybenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82020-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-methoxybenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00528072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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